molecular formula C21H24Cl2N2O5 B6525383 7,8-dihydroxy-4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride CAS No. 1177724-15-0

7,8-dihydroxy-4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride

Cat. No.: B6525383
CAS No.: 1177724-15-0
M. Wt: 455.3 g/mol
InChI Key: IGARLPOJKOSFRC-UHFFFAOYSA-N
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Description

7,8-dihydroxy-4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride is a synthetic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is of significant interest due to its potential biological and pharmaceutical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dihydroxy-4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride involves multiple steps. One efficient method reported involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides .

Industrial Production Methods

Industrial production methods for this compound typically involve the use of green solvents and catalysts to minimize environmental impact. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7,8-dihydroxy-4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dry acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

7,8-dihydroxy-4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7,8-dihydroxy-4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the inhibition of specific enzymes and modulation of signaling pathways involved in inflammation and cell proliferation .

Properties

IUPAC Name

7,8-dihydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5.2ClH/c1-27-16-4-2-15(3-5-16)23-10-8-22(9-11-23)13-14-12-19(25)28-21-17(14)6-7-18(24)20(21)26;;/h2-7,12,24,26H,8-11,13H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGARLPOJKOSFRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)OC4=C3C=CC(=C4O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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